molecular formula C6H9ClN2S B1281745 3-Tert-butyl-5-chloro-1,2,4-thiadiazole CAS No. 57370-16-8

3-Tert-butyl-5-chloro-1,2,4-thiadiazole

Cat. No. B1281745
Key on ui cas rn: 57370-16-8
M. Wt: 176.67 g/mol
InChI Key: UYKIHTIBSFJBND-UHFFFAOYSA-N
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Patent
US08168567B2

Procedure details

6.83 g (50.00 mmol) of tert-butylcarbamidine hydrochloride are dissolved in 60 ml of dichloromethane and treated with 8.37 g (45.00 mmol) of trichloromethanesulphenyl chloride, before the reaction mixture is cooled to −15° C. A solution of 10.00 g (250 mmol) of sodium hydroxide in 20 ml of water is added dropwise and the mixture obtained is stirred at AT for 3 h. After adding 50 ml of dichloromethane, extracting three times with water and drying the combined organic phases over MgSO4, the solvent is evaporated under vacuum. (5.81 g, 90% purity, 60% yield, log P (pH 2.3)=3.44).
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]([NH2:7])=[NH:6])([CH3:4])[CH3:3].Cl.[Cl:9][C:10](Cl)(Cl)[S:11]Cl.[OH-].[Na+]>ClCCl.O>[C:2]([C:5]1[N:7]=[C:10]([Cl:9])[S:11][N:6]=1)([CH3:4])([CH3:3])[CH3:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.83 g
Type
reactant
Smiles
CC(C)(C)C(=N)N.Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.37 g
Type
reactant
Smiles
ClC(SCl)(Cl)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
is stirred at AT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
EXTRACTION
Type
EXTRACTION
Details
extracting three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the combined organic phases over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)C1=NSC(=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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